n,n'-Bis(4-nitrophenyl)propanediamide

Description

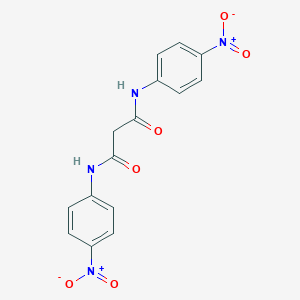

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-nitrophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O6/c20-14(16-10-1-5-12(6-2-10)18(22)23)9-15(21)17-11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLWPECXWHXTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281051 | |

| Record name | N~1~,N~3~-Bis(4-nitrophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-40-9 | |

| Record name | NSC19913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Bis(4-nitrophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic and Solid State Investigations of N,n Bis 4 Nitrophenyl Propanediamide

Single Crystal X-ray Diffraction Analysis

Crystallization Techniques and Conditions

No information on the specific techniques or conditions for the crystallization of N,N'-Bis(4-nitrophenyl)propanediamide is available in the searched scientific literature.

Molecular Conformation and Packing Motifs

Details regarding the molecular conformation, including bond lengths, bond angles, and torsion angles, as well as the crystal packing motifs of this compound, are contingent on single-crystal X-ray diffraction data, which is currently unavailable.

Polymorphism and Pseudopolymorphism Studies

There are no published studies on the potential polymorphic or pseudopolymorphic forms of this compound.

Intermolecular Interactions in the Crystalline State

A detailed analysis of the intermolecular interactions is not possible without the crystal structure data.

Hydrogen Bonding Networks

Specifics of the hydrogen bonding networks cannot be determined.

Pi-Pi Stacking and Other Non-Covalent Interactions

The presence and nature of pi-pi stacking or other non-covalent interactions have not been experimentally determined.

Role of Nitrophenyl Moieties in Supramolecular Assembly

Detailed research findings and crystallographic data specifically for this compound are not available.

Supramolecular Chemistry of N,n Bis 4 Nitrophenyl Propanediamide

Self-Assembly Mechanisms in Solution and Solid State

The self-assembly of N,N'-Bis(4-nitrophenyl)propanediamide is driven by a combination of non-covalent interactions, leading to the formation of well-defined structures in both solution and the solid state. In the solid state, the crystal structure is heavily influenced by intermolecular hydrogen bonds and π-π interactions. The amide groups (N-H) act as hydrogen bond donors, while the carbonyl (C=O) and nitro (NO2) groups serve as hydrogen bond acceptors.

In solution, the self-assembly process is dependent on the solvent's polarity. In non-polar solvents, the strong, directional hydrogen bonds between the amide groups are expected to dominate, leading to the formation of discrete oligomers or polymeric chains. In more polar, competitive solvents, these intermolecular hydrogen bonds may be disrupted, leading to a less aggregated state.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H | Carbonyl O, Nitro O | Primary driving force for chain and sheet formation |

| π-π Stacking | Nitrophenyl rings | Nitrophenyl rings | Stabilizes the packing of aromatic moieties |

Design Principles for Supramolecular Architectures

The design of supramolecular architectures based on this compound relies on the predictable nature of its non-covalent interactions. The primary design element is the robust amide-amide hydrogen bonding, which can be utilized to form one-dimensional tapes or two-dimensional sheets. The flexibility of the propanediamide linker allows for a degree of conformational freedom, which can be influenced by the surrounding molecules and the crystallization conditions.

The nitro groups play a crucial role in the design principles. Their strong electron-withdrawing nature not only influences the acidity of the N-H protons, thereby strengthening the hydrogen bonds, but also polarizes the aromatic rings, which can be exploited for specific π-π stacking arrangements. The position of the nitro group is critical; in the case of 4-nitrophenyl substitution, it allows for the formation of extended, linear hydrogen-bonded chains.

Host-Guest Chemistry and Recognition Phenomena

The electron-deficient cavity created by the two nitrophenyl rings, along with the hydrogen bond donating capabilities of the amide groups, makes this compound a potential host for electron-rich guest molecules, particularly anions. The amide N-H groups can act as recognition sites, binding anions through hydrogen bonding.

Computational studies on similar molecules, such as bis(4-nitrophenyl)squaramide, have shown a high affinity for halide anions, with the strength of the interaction decreasing from fluoride (B91410) to iodide. researchgate.net This selectivity is governed by a combination of the anion's basicity and the geometric compatibility with the host's binding pocket. The interaction is primarily electrostatic in nature, though orbital interactions also contribute significantly. researchgate.net It is expected that this compound would exhibit similar anion binding properties, making it a candidate for applications in anion sensing and transport.

The binding of a guest molecule can be detected through various spectroscopic techniques, such as NMR and UV-Vis spectroscopy, where changes in the chemical shifts or absorption spectra would indicate the formation of a host-guest complex. The stability of such complexes is influenced by the solvent, with less polar solvents generally favoring stronger binding.

Table 2: Predicted Affinity of this compound for Halide Anions (based on analogous systems)

| Guest Anion | Predicted Interaction Strength | Key Interaction |

|---|---|---|

| Fluoride (F-) | Strongest | Strong hydrogen bonding |

| Chloride (Cl-) | Intermediate | Hydrogen bonding |

| Bromide (Br-) | Weaker | Weaker hydrogen bonding |

Supramolecular Polymerization and Ordered Structures

The ability of this compound to self-assemble into chain-like structures through directional hydrogen bonding makes it a suitable monomer for supramolecular polymerization. This process involves the spontaneous association of monomers into long, non-covalently linked polymer chains. The resulting supramolecular polymers can exhibit properties characteristic of conventional polymers, such as high viscosity in solution and the ability to form gels.

A derivative of this compound, poly 2-acryloyl-N,N'-bis(4-nitrophenyl)propandiamide, has been synthesized and investigated. researchgate.netnih.gov This indicates that the core propanediamide structure can be incorporated into polymeric systems. In the context of supramolecular polymerization, the non-covalent chain extension of the parent molecule would lead to ordered, one-dimensional arrays. The length and stability of these supramolecular polymers are dependent on factors such as monomer concentration, temperature, and solvent.

The ordered structures resulting from supramolecular polymerization can be further organized into higher-order architectures, such as fibers, ribbons, or gels. These materials have potential applications in areas such as tissue engineering, drug delivery, and electronics, where the dynamic and reversible nature of the non-covalent bonds can be advantageous. The study of supramolecular polymerization provides insights into the principles of self-organization in biological systems and offers a pathway to the development of novel "smart" materials.

The scientific literature does contain computational studies on structurally related compounds, such as other bis-nitrophenyl amides or propanediamide derivatives. niscair.res.insemanticscholar.orgresearchgate.net These studies employ methods like Density Functional Theory (DFT) to analyze molecular geometry, electronic properties, and intermolecular interactions. semanticscholar.orgnih.govsemanticscholar.org For instance, research on similar molecules often involves:

Quantum Chemical Calculations: To determine optimized molecular structures, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps. semanticscholar.orgsemanticscholar.org

Intermolecular Interactions and Crystal Packing: Analysis of crystal structures using techniques like Hirshfeld surface analysis to quantify and visualize intermolecular contacts, such as hydrogen bonds and π–π stacking, which govern the solid-state packing. semanticscholar.orgsemanticscholar.orgnih.govsunway.edu.my

Structure-Property Relationships: Correlating computed molecular properties with observed chemical behavior or biological activity. niscair.res.in

However, as the specific data for this compound is not published, a detailed article adhering to the requested scientific accuracy and focus cannot be generated at this time. Constructing such an article would require extrapolating from different molecules, which would not meet the required standard of specificity for the subject compound.

Advanced Materials Applications and Functional Aspects of N,n Bis 4 Nitrophenyl Propanediamide

Role as Building Blocks in Organic Materials Science

The distinct structural features of N,N'-Bis(4-nitrophenyl)propanediamide position it as a valuable building block in organic materials science. The presence of nitro groups makes the compound an example of a class of molecules widely used as intermediates in organic synthesis. frontiersin.orgfrontiersin.org These groups can be chemically transformed, most notably through reduction to amino groups, which significantly alters the molecule's properties and opens pathways to new derivatives and more complex structures. evitachem.commdpi.com

The amide (-CONH-) linkages are crucial for establishing defined supramolecular structures. These groups can form strong intermolecular hydrogen bonds, guiding the self-assembly of molecules into well-ordered, higher-dimensional networks. This capability is fundamental to crystal engineering and the design of materials with specific topologies. The nitrophenyl rings also contribute to intermolecular interactions, such as π-π stacking, which further stabilizes supramolecular assemblies. mdpi.com The combination of hydrogen bonding sites and aromatic rings allows for the creation of robust, self-assembled structures, a key principle in the bottom-up fabrication of functional organic materials.

Furthermore, derivatives of this compound have been used to create novel polymers. For instance, 2-acryloyl-N,N'-bis(4-nitrophenyl)propanediamide has been polymerized and investigated for its material properties, demonstrating the role of the core structure as a monomer for more complex macromolecular systems. researchgate.netnih.gov

Exploration of Optical and Electronic Functionalities

The optical and electronic properties of this compound are heavily influenced by its molecular structure, specifically the presence of the nitrophenyl groups. The nitro group is a strong electron-withdrawing group, which, in conjunction with the aromatic phenyl ring, creates a system capable of pronounced electronic transitions. cymitquimica.com

Materials containing nitrophenyl moieties are known to exhibit interesting photophysical behaviors. The electronic transitions, such as n–π* and π–π*, within the 4-nitrophenyl segments are responsible for the compound's characteristic absorption in the UV-visible spectrum. mdpi.com The electron-withdrawing nature of the nitro groups lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can facilitate charge-transfer interactions. This is a key feature for applications in organic electronics, where tuning the electronic properties is essential for designing materials like organic semiconductors or components in photovoltaic devices.

While specific data on the fluorescence of this compound is not extensively detailed in the available literature, nitroaromatic compounds often exhibit weak fluorescence or act as fluorescence quenchers due to efficient intersystem crossing promoted by the nitro group. However, their significant nonlinear optical (NLO) properties are well-documented in related materials, where the charge asymmetry created by electron-withdrawing and donating groups leads to a large molecular hyperpolarizability.

Table 1: Key Molecular and Potential Electronic Features

| Property | Description |

|---|---|

| Formula | C₁₅H₁₂N₄O₆ |

| Molecular Weight | 344.28 g/mol |

| Key Functional Groups | Amide (-CONH-), Nitro (-NO₂), Phenyl (C₆H₄) |

| Potential Electronic Role | Electron-acceptor component due to nitrophenyl groups |

| Intermolecular Forces | Hydrogen bonding, π-π stacking |

Applications in Sensing and Molecular Recognition (Academic Perspective)

From an academic viewpoint, the structure of this compound is highly conducive to applications in molecular recognition and chemical sensing, particularly for anions. The amide N-H protons are acidic and can act as effective hydrogen-bond donors. This feature allows the molecule to function as a receptor for anionic species.

The binding event between the propanediamide's N-H groups and an anion can be transduced into a detectable signal. The two nitrophenyl groups act as signaling units. When an anion binds to the amide protons, it causes a perturbation of the electronic environment of the entire molecule. This change can lead to a distinct color change (colorimetric sensing) or a change in the UV-visible absorption spectrum. The electron-withdrawing nitro groups enhance the acidity of the N-H protons, making them more effective for anion binding, and also increase the sensitivity of the electronic structure to binding events.

Research in supramolecular chemistry has demonstrated that similar open-chain diamide (B1670390) structures can selectively bind anions like fluoride (B91410), acetate, or dihydrogen phosphate (B84403) through the formation of multiple hydrogen bonds. The strength and selectivity of this binding are governed by factors such as the geometric arrangement of the hydrogen-bond donors and the electronic properties of the signaling units.

Integration into Hybrid Materials and Composites

This compound and its derivatives serve as functional components for integration into hybrid materials and composites, imparting specific properties to the bulk material. A notable example is the use of a polymeric derivative, poly 2-acryloyl-N,N'-bis(4-nitrophenyl)propanediamide, as a stabilizer for nitrocellulose. researchgate.netnih.gov

In this application, the polymer was blended with nitrocellulose, a widely used energetic material. researchgate.netnih.gov The study demonstrated that this polymer, and its blends with a related methylphenyl-substituted polymer, were more efficient at stabilizing nitrocellulose than the conventional stabilizer, diphenylamine. researchgate.net The efficiency was evaluated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which measure the thermal stability of the composite material. researchgate.netnih.gov This suggests that the chemical structure of the propanediamide derivative plays a direct role in improving the performance and safety of the energetic material composite.

The ability of the molecule to form hydrogen bonds and participate in other intermolecular interactions also makes it a candidate for creating organic-inorganic hybrid materials. It could potentially be used to functionalize the surface of nanoparticles or be incorporated into sol-gel matrices, where its optical or recognition properties could be imparted to the final composite material.

Future Research Directions and Unexplored Avenues for N,n Bis 4 Nitrophenyl Propanediamide

Novel Synthetic Approaches and Derivatization Strategies

Future synthetic research could focus on developing more efficient and sustainable methods for the preparation of N,N'-Bis(4-nitrophenyl)propanediamide. While classical methods involving the reaction of malonic acid derivatives with p-nitroaniline are likely employed, novel approaches could offer significant advantages.

Potential Novel Synthetic Approaches:

Microwave-Assisted Synthesis: This technique could potentially reduce reaction times and increase yields compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and easier scalability.

Green Chemistry Approaches: The use of greener solvents and catalysts could reduce the environmental impact of the synthesis.

Derivatization Strategies:

The this compound scaffold offers several sites for derivatization to tune its properties for specific applications.

Reduction of the Nitro Groups: The nitro groups can be reduced to amino groups, yielding N,N'-Bis(4-aminophenyl)propanediamide. This transformation would significantly alter the electronic properties and solubility of the molecule, opening up possibilities for its use as a monomer in polymer synthesis or as a precursor to new dyes and pharmaceuticals.

Functionalization of the Propanediamide Linker: The central methylene (B1212753) group of the propanediamide linker could be a target for functionalization, allowing for the introduction of other chemical moieties to modulate the molecule's shape and functionality.

Polymerization: A related compound, 2-acryloyl-N,N'-bis(4-nitrophenyl) propanediamide, has been polymerized and investigated as a stabilizer. lookchem.comfunctmaterials.org.ua This suggests that this compound could be similarly functionalized with polymerizable groups to create novel polymers.

A summary of potential derivatization strategies is presented in the table below.

| Strategy | Reagents/Conditions | Potential Outcome |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., SnCl₂, HCl) | Formation of N,N'-Bis(4-aminophenyl)propanediamide, altering electronic properties and reactivity. |

| Linker Functionalization | Alkylation or other reactions at the central carbon of the propanediamide | Introduction of new functional groups to modify molecular shape and interactions. |

| Introduction of Polymerizable Groups | Acrylation or similar reactions on a modified scaffold | Creation of monomers for the synthesis of novel functional polymers. |

Advanced Characterization Techniques for Supramolecular Assemblies

The combination of hydrogen bond donors (N-H groups) and acceptors (C=O and NO₂ groups) in this compound makes it a prime candidate for forming intricate supramolecular assemblies. Future research should employ advanced characterization techniques to elucidate the structure and dynamics of these assemblies.

Potential Characterization Techniques:

Single-Crystal X-ray Diffraction: This would provide definitive information on the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, could be used to study the structure and dynamics of self-assembled structures in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR could be a powerful tool to probe hydrogen bonding interactions in real-time.

Scanning Tunneling Microscopy (STM): For assemblies on surfaces, STM could provide high-resolution imaging of the supramolecular architecture.

These techniques would provide crucial insights into how the molecules self-organize, which is fundamental to designing materials with specific properties.

Exploration of New Functional Materials Architectures

The investigation of poly 2-acryloyl-N,N'-bis (4-nitrophenyl) propanediamide as a stabilizer for nitrocellulose highlights the potential of this class of compounds in materials science. lookchem.comfunctmaterials.org.ua Future research could build upon this by exploring other functional material architectures.

Potential Functional Materials:

Gels and Soft Materials: The propensity for hydrogen bonding could be exploited to create supramolecular gels with potential applications in areas like drug delivery or tissue engineering.

Porous Materials: Self-assembly could lead to the formation of crystalline porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), if appropriate derivatization is performed. Such materials could have applications in gas storage or catalysis.

Non-linear Optical (NLO) Materials: The presence of nitro groups, which are strong electron-withdrawing groups, suggests that materials based on this compound could exhibit NLO properties.

The table below outlines potential functional materials and their enabling properties.

| Material Architecture | Enabling Property | Potential Application |

| Supramolecular Gels | Hydrogen bonding and self-assembly | Drug delivery, tissue engineering |

| Porous Frameworks | Directional intermolecular interactions | Gas storage, catalysis, separation |

| Non-linear Optical Materials | Electron-withdrawing nitro groups | Optoelectronics, photonics |

Interdisciplinary Research with this compound

The structural features of this compound make it a candidate for interdisciplinary research, bridging chemistry with materials science, engineering, and potentially biology.

Potential Interdisciplinary Research Areas:

Energetic Materials: The use of a related polymer as a stabilizer for nitrocellulose, a component of propellants, suggests that this compound and its derivatives could be further investigated for their role in stabilizing or modifying the properties of energetic materials. lookchem.comfunctmaterials.org.ua

Sensing: The nitroaromatic groups are known to interact with certain analytes. Derivatives of this compound could be incorporated into sensors for the detection of specific chemical species.

Biomaterials: While requiring significant modification to ensure biocompatibility, the diamide (B1670390) linkage is a feature found in biological systems. Research into the biological interactions of its derivatives could be a long-term avenue of exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.